3-Bromo-2-hydroxybenzoic acid
Overview
Description
3-Bromo-2-hydroxybenzoic acid is a brominated derivative of salicylic acid, where a bromine atom is substituted at the 3rd position of the benzene ring. This compound is of interest due to its potential in organic synthesis and materials science.
Synthesis Analysis
The synthesis of bromo-dihydroxybenzoic acids, including derivatives similar to 3-Bromo-2-hydroxybenzoic acid, typically involves halogenation of dihydroxybenzoic acid precursors. For instance, Xu Dong-fang (2000) described the preparation of a bromo-dihydroxybenzoic acid from dihydroxybenzoic acid, indicating a method potentially adaptable for synthesizing 3-Bromo-2-hydroxybenzoic acid (Xu Dong-fang, 2000).
Molecular Structure Analysis
The molecular structure of brominated benzoic acids, including 3-Bromo-2-hydroxybenzoic acid, can be characterized by various spectroscopic techniques. For example, the crystal structure of a related compound, 2-bromoacetoxybenzoic acid, shows a close structural analogy to aspirin, with the bromine atom inducing specific electronic effects on the aromatic ring (P. Loll et al., 1996).
Chemical Reactions and Properties
Bromo-substituted benzoic acids participate in various chemical reactions, such as nucleophilic substitution and coupling reactions, due to the presence of the bromine atom. For instance, Shinohara et al. (2014) described a synthesis route for 2-bromo-3-hydroxybenzoate derivatives via the Diels–Alder reaction, highlighting the reactivity of such compounds in constructing complex molecular architectures (H. Shinohara et al., 2014).
Scientific Research Applications
Crystallography and Structural Chemistry
- Summary of Application : 3-Bromo-2-hydroxybenzoic acid has been used in the study of crystal structures and hydrogen bonding .
- Methods of Application : The compound was crystallized, and its structure was analyzed using X-ray crystallography . This involved the use of X-ray diffraction to determine the arrangement of atoms within the crystal.
- Results or Outcomes : The study found that the molecule is almost planar, with the plane defined by the non-H atoms of the carboxyl group slightly twisted by 4.7 (4) to the mean plane of the phenyl ring . An intramolecular hydrogen bond connects the hydroxyl group bonded to C2 with the carboxyl group at C1 .
Pharmaceutical Chemistry
- Summary of Application : 3-Bromo-2-hydroxybenzoic Acid is a potential intermediate formed in the synthesis of 3-[4-(2-Pyridylsulfamoyl)phenyl] Sulfasalazine .
- Methods of Application : The compound is used in the synthesis of 7-bromobenzoxazolin-2-one, which is an intermediate in the synthesis of bifeprunox .
- Results or Outcomes : Bifeprunox is an experimental drug for the treatment of psychiatric disorders such as schizophrenia .
Safety And Hazards
The compound has been classified under the GHS07 hazard class . It has the signal word ‘Warning’ and the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may also cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust, fume, gas, mist, vapors, or spray .
properties
IUPAC Name |
3-bromo-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPSQWRVKOPSOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334495 | |
Record name | 3-Bromo-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-hydroxybenzoic acid | |
CAS RN |
3883-95-2 | |
Record name | 3-Bromosalicylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3883-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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